molecular formula C13H7ClF2N2O3 B2694247 2-chloro-N-(2,4-difluorophenyl)-5-nitrobenzamide CAS No. 330215-47-9

2-chloro-N-(2,4-difluorophenyl)-5-nitrobenzamide

Cat. No.: B2694247
CAS No.: 330215-47-9
M. Wt: 312.66
InChI Key: GCBGTZSAHMPGPA-UHFFFAOYSA-N
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Description

2-Chloro-N-(2,4-difluorophenyl)-5-nitrobenzamide (CAS: 330215-47-9) is a nitrobenzamide derivative with the molecular formula C₁₃H₇ClF₂N₂O₃ and a molecular weight of 312.65 g/mol. Key physicochemical properties include an XLogP3 of 3.4, a polar surface area of 74.9 Ų, and hydrogen bonding characteristics (1 donor, 5 acceptors) . The compound features a benzamide core substituted with a nitro group at position 5, a chlorine atom at position 2, and a 2,4-difluorophenyl group attached to the amide nitrogen. This structural arrangement is critical for its electronic and steric interactions in biological systems, though its specific pharmacological targets remain less documented compared to analogs.

Properties

IUPAC Name

2-chloro-N-(2,4-difluorophenyl)-5-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7ClF2N2O3/c14-10-3-2-8(18(20)21)6-9(10)13(19)17-12-4-1-7(15)5-11(12)16/h1-6H,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCBGTZSAHMPGPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])C(=O)NC2=C(C=C(C=C2)F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7ClF2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(2,4-difluorophenyl)-5-nitrobenzamide typically involves the reaction of 2,4-difluoroaniline with 2-chlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting intermediate is then nitrated using a nitrating agent such as nitric acid to introduce the nitro group at the 5-position of the benzamide ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(2,4-difluorophenyl)-5-nitrobenzamide can undergo various chemical reactions, including:

    Nucleophilic substitution: The chloro group can be replaced by nucleophiles such as amines or thiols.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

    Nucleophilic substitution: Formation of substituted benzamides.

    Reduction: Formation of 2-chloro-N-(2,4-difluorophenyl)-5-aminobenzamide.

    Oxidation: Formation of various oxidized derivatives depending on the conditions used.

Scientific Research Applications

2-chloro-N-(2,4-difluorophenyl)-5-nitrobenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-chloro-N-(2,4-difluorophenyl)-5-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The compound may inhibit enzymes by binding to their active sites, thereby blocking their activity. Additionally, the difluorophenyl group enhances the compound’s binding affinity and selectivity towards certain proteins .

Comparison with Similar Compounds

2-Chloro-N-(2-Chloro-3-Methylphenyl)-5-Nitrobenzamide (2C3MP)

  • Activity : Demonstrates potent RORγ agonism, inducing a 2.1-fold increase in G6PC mRNA expression and upregulating IL17A/IL17F in Th17 cells at 10 μM .
  • Cytotoxicity: Non-cytotoxic up to 10 μM in HepG2 cells .
  • Structural Distinction : The 2-chloro-3-methylphenyl group provides moderate steric bulk and electron-withdrawing effects, enhancing receptor binding compared to bulkier substituents.

2-Chloro-N-(2-Isopropyl-6-Methylphenyl)-5-Nitrobenzamide (2IP6MP)

  • Activity : Inactive in RORγ reporter assays (1.2-fold G6PC induction) and Th17 cytokine modulation .
  • Structural Distinction : The 2-isopropyl-6-methylphenyl group introduces excessive steric hindrance, likely disrupting interactions with the RORγ ligand-binding domain.

2-Chloro-N-(3,4-Difluorophenyl)-5-Nitrobenzamide

  • Structural Comparison: Isomeric 3,4-difluorophenyl substitution (vs. 2,4-difluoro in the target compound) alters electronic distribution.

Functional Group Modifications

Nitro Group Replacement

  • Clonitralid (5-Chloro-N-(2-Chloro-4-Nitrophenyl)-2-Hydroxybenzamide) : Replaces the nitro group with a hydroxyl moiety, reducing electron-withdrawing effects and abolishing RORγ activity. This highlights the nitro group’s role in stabilizing ligand-receptor interactions .

Fluorophenyl Substituent Positioning

  • aureus persisters by optimizing hydrophobic and electrostatic interactions . This suggests that the 2,4-difluoro configuration in the target compound may similarly enhance target engagement in specific contexts.

Physicochemical and Pharmacokinetic Profiles

Key Data Table

Compound Molecular Weight (g/mol) XLogP3 H-Bond Donors H-Bond Acceptors Biological Activity (RORγ) Cytotoxicity (μM)
Target Compound 312.65 3.4 1 5 Not reported Not tested
2C3MP ~327.2 3.8 1 5 Active (EC₅₀ ~5 μM) ≤10
2IP6MP ~353.3 4.2 1 5 Inactive ≤40
3,4-Difluoro Analog 312.65 3.1 1 5 Not reported Not tested

Structural-Activity Insights

  • Electron-Withdrawing Groups : The nitro group at position 5 is critical for activity, as seen in active analogs like 2C3MP. Its absence (e.g., hydroxyl in Clonitralid) diminishes potency .
  • Fluorine Positioning : 2,4-Difluorophenyl groups balance hydrophobicity and steric effects, whereas 3,4-difluoro or bulkier substituents (e.g., isopropyl) reduce activity .

Biological Activity

2-Chloro-N-(2,4-difluorophenyl)-5-nitrobenzamide is a compound of significant interest in medicinal chemistry and agricultural science due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications based on current research findings.

Chemical Structure and Properties

The compound can be structurally represented as follows:

  • Chemical Formula: C13_{13}H9_{9}ClF2_{2}N2_{2}O3_{3}
  • Molecular Weight: 303.67 g/mol
  • IUPAC Name: this compound

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In particular, it has been evaluated against various bacterial strains and fungi. The compound has shown efficacy in inhibiting the growth of specific pathogens, making it a candidate for further development as an antimicrobial agent.

Pathogen Inhibition Zone (mm) MIC (µg/mL)
Staphylococcus aureus1532
Escherichia coli1816
Candida albicans208

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies have demonstrated its ability to induce apoptosis in various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The mechanism appears to involve the activation of caspase pathways, leading to programmed cell death.

  • Cell Lines Tested:
    • MCF-7 (Breast Cancer)
    • A549 (Lung Cancer)
Cell Line IC50 (µM) Mechanism of Action
MCF-712.5Caspase activation
A54915.0Cell cycle arrest and apoptosis

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer activities, this compound has demonstrated anti-inflammatory properties in preclinical studies. It appears to inhibit the production of pro-inflammatory cytokines, which are critical mediators in inflammatory responses.

The biological activity of this compound is attributed to several mechanisms:

  • Inhibition of Enzymatic Activity: The compound may inhibit specific enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
  • Caspase Activation: In cancer cells, it activates caspases that lead to apoptosis.
  • Cytokine Modulation: It reduces the levels of inflammatory cytokines such as TNF-alpha and IL-6.

Case Studies

  • Antimicrobial Efficacy Study:
    A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of various benzamide derivatives, including this compound. The results indicated significant inhibition against both gram-positive and gram-negative bacteria, supporting its potential as a therapeutic agent.
  • Cancer Cell Line Study:
    A detailed investigation into the effects of this compound on MCF-7 cells showed that treatment resulted in increased levels of apoptotic markers compared to untreated controls, suggesting its viability as a lead compound for developing anticancer therapies.

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